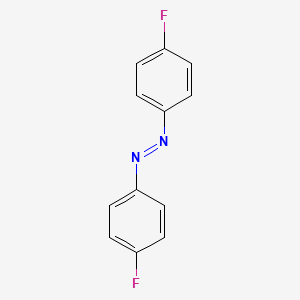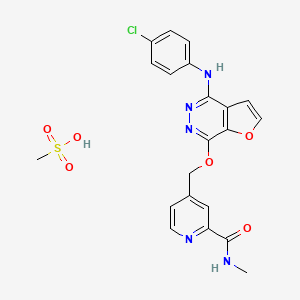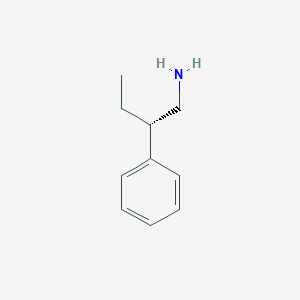
(S)-2-Phenylbutan-1-amine
Overview
Description
(S)-2-Phenylbutan-1-amine, also known as (S)-amphetamine, is a psychoactive drug that belongs to the class of amphetamines. It is a chiral compound, meaning it has two enantiomers, (S)-amphetamine and (R)-amphetamine, with (S)-amphetamine being the active form. (S)-amphetamine is a potent central nervous system stimulant that is used for its therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is also a drug of abuse, with high potential for addiction and dependence.
Mechanism Of Action
(S)-amphetamine acts by increasing the release of dopamine and norepinephrine in the brain and blocking their reuptake, leading to an increase in their concentration in the synaptic cleft. Dopamine and norepinephrine are neurotransmitters that play a role in reward, motivation, attention, and arousal. The increased release of dopamine and norepinephrine leads to an increase in the activity of the mesolimbic and mesocortical pathways, which are involved in reward and motivation. The blockade of dopamine and norepinephrine reuptake leads to an increase in their concentration in the synaptic cleft, prolonging their action and enhancing their effects.
Biochemical and Physiological Effects:
(S)-amphetamine has several biochemical and physiological effects, including increased heart rate, blood pressure, and respiration, dilation of the pupils, and decreased appetite. It also increases the levels of glucose and fatty acids in the blood, leading to increased energy production. The increased release of dopamine and norepinephrine in the brain leads to a feeling of euphoria, increased motivation, and increased attention and focus. However, prolonged use of (S)-amphetamine can lead to tolerance, dependence, and addiction, as well as several adverse effects, such as insomnia, anxiety, paranoia, and psychosis.
Advantages And Limitations For Lab Experiments
(S)-amphetamine is a useful tool in laboratory experiments to study the effects of dopamine and norepinephrine on behavior and cognition. It is used to induce hyperactivity and impulsivity in animal models of ADHD and to study the effects of dopamine and norepinephrine on reward and motivation. However, the use of (S)-amphetamine in laboratory experiments requires careful consideration of ethical and safety issues, as well as the potential for abuse and addiction.
Future Directions
There are several future directions for research on (S)-amphetamine, including the development of new therapeutic agents that target specific neurotransmitter systems, the identification of genetic and environmental factors that contribute to the development of addiction and dependence, and the investigation of the long-term effects of (S)-amphetamine on brain function and behavior. Additionally, the use of (S)-amphetamine in combination with other drugs, such as antidepressants and antipsychotics, is a promising area of research for the treatment of psychiatric disorders.
Scientific Research Applications
(S)-amphetamine has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It is a potent central nervous system stimulant that increases the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in attention, motivation, and arousal. (S)-amphetamine is used to improve cognitive function, increase alertness, and reduce hyperactivity and impulsivity in patients with ADHD. It is also used to treat narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden attacks of sleep.
properties
IUPAC Name |
(2S)-2-phenylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-9(8-11)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWALTDUYKDGRF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CN)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427558 | |
| Record name | (S)-2-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenylbutan-1-amine | |
CAS RN |
33603-06-4 | |
| Record name | (S)-2-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Phenylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,6,9-Trimethyl-4-pentyl-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B3051340.png)
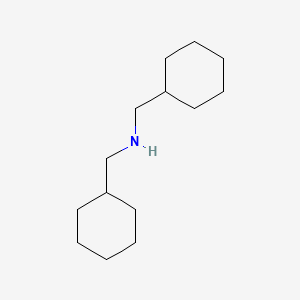

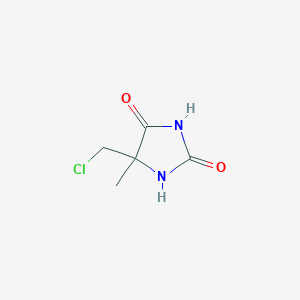

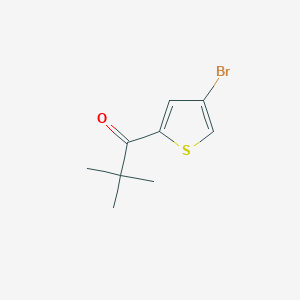
![7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3051351.png)



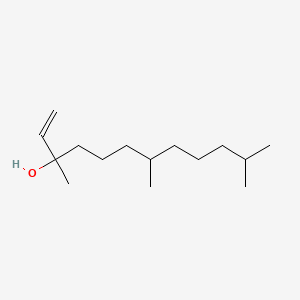
![(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B3051358.png)
